molecular formula C20H24N2O3S B3005902 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone CAS No. 1705101-58-1

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone

Cat. No. B3005902
CAS RN: 1705101-58-1
M. Wt: 372.48
InChI Key: APPIEONJTJWKQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Without more information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. The furan ring, thiazepane ring, and morpholine ring are all heterocyclic structures, meaning they contain atoms other than carbon in the ring. The ketone group consists of a carbon atom double-bonded to an oxygen atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The furan ring, for example, is aromatic and could undergo electrophilic aromatic substitution. The ketone group could undergo reactions such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Mechanism of Action

Without more information, it’s difficult to speculate on the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its specific biological target .

Future Directions

Future research on this compound could involve studying its reactivity, investigating its potential uses, and optimizing its synthesis. Additionally, if it’s intended to be a drug, studies could be conducted to determine its efficacy and safety .

properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(4-morpholin-4-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-20(16-3-5-17(6-4-16)21-9-13-24-14-10-21)22-8-7-19(26-15-11-22)18-2-1-12-25-18/h1-6,12,19H,7-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPIEONJTJWKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone

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